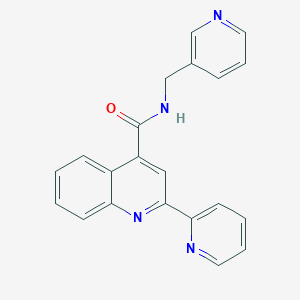
2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide often involves multistep synthetic routes that may include the formation of pyridine and quinoline rings, followed by their functionalization. For instance, a related synthesis approach involves the condensation of appropriately substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations to obtain derivatives with antiallergy activity (Althuis et al., 1980). Another example includes the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlighting the versatility of quinoline derivatives in forming complex structures (Yang et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, is characterized by their aromatic systems, which contribute to their chemical reactivity and interactions. The presence of nitrogen atoms within the rings allows for potential coordination with metal ions, as demonstrated by the synthesis of complexes involving quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid (Zhang et al., 2016). These structural features are crucial for the compound's properties and applications.
Chemical Reactions and Properties
Quinoline and pyridine derivatives, including 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, participate in various chemical reactions, such as cyclization and amination. For example, lithiated pyridine and quinoline carboxamides can undergo intramolecular cyclization to form polycyclic heterocycles, demonstrating the reactivity of these compounds (Clayden et al., 2005). Additionally, the amination of pyridines and quinolines is a critical reaction for introducing amino groups into the molecular framework, further expanding the chemical versatility of these compounds (Yin et al., 2007).
Physical Properties Analysis
The physical properties of 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide and similar compounds are influenced by their molecular structure. These properties include solubility, melting point, and crystal structure, which are essential for understanding the compound's behavior in different environments. For instance, polymorphic modifications of related compounds can exhibit different crystal packing and interaction energies, affecting their physical properties and potential applications (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline and pyridine derivatives are largely determined by their aromatic systems and the presence of functional groups. These properties include reactivity towards nucleophiles and electrophiles, potential for forming coordination complexes, and the ability to undergo various organic reactions. The synthesis and reactivity of these compounds underscore their chemical properties and the potential for further functionalization to achieve desired outcomes (Mastalir et al., 2016).
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(24-14-15-6-5-10-22-13-15)17-12-20(19-9-3-4-11-23-19)25-18-8-2-1-7-16(17)18/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXXJBNCWUAKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)
![3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5615948.png)
![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)
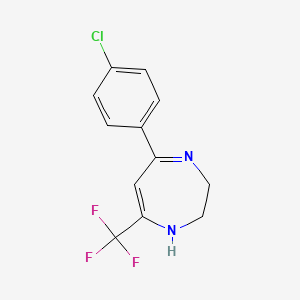
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)
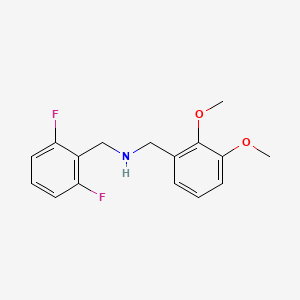
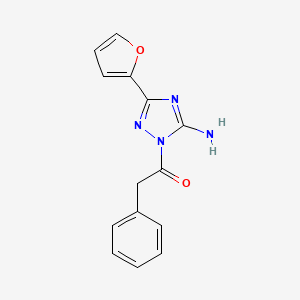
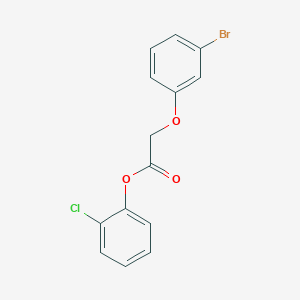
![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)
![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)